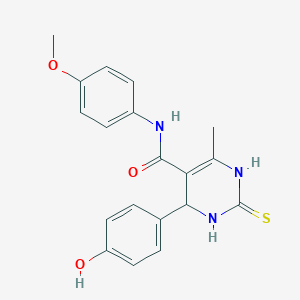
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as HMT or HMTA, is a chemical compound that has been extensively researched for its potential therapeutic applications. HMTA is a member of the thioxopyrimidine family of compounds, which have been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the development of cancer and neurodegenerative diseases. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has been shown to possess a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA in lab experiments is that it has been extensively studied and its properties are well understood. However, a limitation of using 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA is that it is a relatively complex molecule, which may make it difficult to synthesize in large quantities.
未来方向
There are several potential future directions for research on 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA. One area of interest is in developing new synthetic methods for producing 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA and related compounds. Another area of interest is in investigating the potential use of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA involves the reaction of 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, and 2-amino-4,6-dimethylthiopyrimidine with acetic anhydride and triethylamine as a catalyst. The resulting product is then purified using column chromatography.
科学研究应用
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C19H19N3O3S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-11-16(18(24)21-13-5-9-15(25-2)10-6-13)17(22-19(26)20-11)12-3-7-14(23)8-4-12/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,26) |
InChI 键 |
CKDQDBKBPOSDFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OC |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone](/img/structure/B243012.png)
![9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B243013.png)
![4-chloro-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B243014.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-4-iodo-1-methylpyrazole-3-carbohydrazide](/img/structure/B243016.png)

![(4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B243020.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B243021.png)
![3-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B243023.png)
![(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243024.png)

![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)